1-benzyl-3-cyclopropyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
187795-42-2 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-benzyl-5-cyclopropylpyrazol-3-amine |
InChI |
InChI=1S/C13H15N3/c14-13-8-12(11-6-7-11)15-16(13)9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9,14H2 |
InChI Key |
BBTTUUJCXZOFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Benzyl 3 Cyclopropyl 1h Pyrazol 5 Amine and Its Analogs
Cyclocondensation Approaches to Pyrazole (B372694) Ring Formation
The most fundamental and widely utilized method for constructing the pyrazole ring is through cyclocondensation reactions. beilstein-journals.orgnih.gov This approach involves the reaction of a C3 building block, typically a 1,3-difunctional carbonyl system, with a hydrazine-based N-N component. nih.gov
Reaction of Hydrazines with 1,3-Difunctional Carbonyl Systems
The classical Knorr synthesis of pyrazoles involves the condensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.orgresearchgate.net This method is highly versatile and serves as a primary route to the 3-cyclopropyl-1H-pyrazol-5-amine core. In a typical synthesis, a β-ketonitrile, such as 3-cyclopropyl-3-oxopropanenitrile (B32227), is employed as the 1,3-difunctional system. This substrate reacts with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695). core.ac.uk
The reaction mechanism is generally accepted to proceed through the initial formation of a hydrazone by nucleophilic attack of the hydrazine on the ketone's carbonyl group. chim.it This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Subsequent tautomerization leads to the stable aromatic 5-aminopyrazole ring. The use of β-ketonitriles is a highly effective strategy for directly installing the 5-amino group, which is a key feature of the target compound. researchgate.net
Regioselective Synthesis of 1,3-Disubstituted Pyrazoles
When an unsymmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine (e.g., benzylhydrazine), the formation of two possible regioisomers (1,3- and 1,5-disubstituted) is a common challenge. nih.govresearchgate.net Achieving regioselectivity is crucial for the specific synthesis of 1-benzyl-3-cyclopropyl-1H-pyrazol-5-amine.
The regiochemical outcome is governed by both the reaction conditions and the electronic and steric properties of the substituents on both reactants. nih.gov Generally, the initial nucleophilic attack occurs at the more electrophilic carbonyl carbon. In the case of a β-ketonitrile like 3-cyclopropyl-3-oxopropanenitrile, the ketone is significantly more electrophilic than the nitrile. When using benzylhydrazine (B1204620), the more nucleophilic nitrogen is typically the unsubstituted -NH2 group. Therefore, the reaction of benzylhydrazine with 3-cyclopropyl-3-oxopropanenitrile would be expected to preferentially form the desired 1-benzyl-3-cyclopropyl-5-aminopyrazole isomer. Steric hindrance can also play a directing role; bulkier substituents on the dicarbonyl component can steer the incoming hydrazine to the less hindered position. beilstein-journals.orgjocpr.com
Multicomponent Reaction (MCR) Methodologies for Pyrazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for rapidly building molecular complexity. acs.org They offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. acs.orgacs.org Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazole scaffolds. beilstein-journals.orgrsc.orgmdpi.com
A common MCR strategy involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. jocpr.com For instance, a three-component reaction of an aldehyde, malononitrile, and phenylhydrazine (B124118) can be catalyzed under solvent-free conditions to produce aminopyrazole derivatives. rsc.org While not a direct synthesis of the target compound, these methodologies highlight the potential for assembling the core structure and its analogs in a highly convergent manner. The versatility of MCRs allows for diverse combinations of starting materials, enabling access to a wide range of substituted pyrazoles. mdpi.com
Table 1: Overview of Multicomponent Reaction Strategies for Pyrazole Synthesis
| Number of Components | Reactant Types | Catalyst/Conditions | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Three | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |
| Three | Aromatic Aldehydes, Malononitrile, Phenylhydrazine | Solid-Phase Vinyl Alcohol (SPVA), Solvent-Free | Amino Pyrazole Derivatives | rsc.org |
| Four | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Taurine, Water | Densely Substituted Dihydropyrano[2,3-c]pyrazoles | rsc.orgmdpi.com |
| Four | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone | Et₂NH, Water | Pyrazole-Dimedone Derivatives | mdpi.com |
Post-Cyclization Derivatization of Aminopyrazole Intermediates
An alternative and highly flexible approach to the target compound involves the synthesis of a core aminopyrazole intermediate, such as 3-cyclopropyl-1H-pyrazol-5-amine, followed by derivatization steps to introduce the benzyl (B1604629) group and functionalize the amino group.
N-Alkylation and N-Acylation at the Pyrazole Nitrogen for Benzyl Substituent Introduction
The introduction of a benzyl group onto the pyrazole nitrogen (N-alkylation) is a key post-cyclization step. This is typically achieved by reacting the parent 3-cyclopropyl-1H-pyrazol-5-amine with a benzylating agent. The most common method involves deprotonating the pyrazole's N-H with a base, such as potassium carbonate or sodium hydride, followed by nucleophilic substitution with an alkyl halide like benzyl bromide. semanticscholar.org
The regioselectivity of this alkylation can be an issue for unsymmetrical pyrazoles, potentially yielding both N1 and N2-alkylated products. However, steric effects often control the outcome, with the alkylating agent preferentially attacking the less sterically hindered nitrogen atom. semanticscholar.orgresearchgate.net Alternative methods for N-alkylation have also been developed, including using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, which can provide good yields of N-alkyl pyrazoles and may offer a different regioselectivity profile. semanticscholar.org Phase transfer catalysis provides another mild and efficient method for N-alkylation without the need for strong bases or high temperatures. researchgate.net
Functionalization of the 5-Amino Group through Amide and Urea (B33335) Linkages
The 5-amino group of the pyrazole scaffold is a versatile handle for further functionalization, most commonly through the formation of amide or urea linkages. nih.govnih.gov This derivatization is a prominent feature in the development of pyrazole-based compounds for various applications.
Amide derivatives are readily synthesized by reacting the 5-aminopyrazole with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base like triethylamine (B128534) to neutralize the acid byproduct. core.ac.ukbeilstein-journals.org For example, a series of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamides were synthesized by reacting the corresponding aminopyrazole with various substituted benzoyl chlorides. core.ac.uknih.gov
Urea derivatives can be formed by treating the 5-aminopyrazole with an appropriate isocyanate. The nucleophilic amino group adds to the electrophilic carbon of the isocyanate to form the urea linkage. nih.gov This reaction is typically high-yielding and proceeds under mild conditions. These derivatization reactions are crucial for exploring the structure-activity relationships of pyrazole-based compounds. nih.gov
Table 2: Examples of 5-Amino Group Functionalization in a this compound Analog
| Starting Amine | Reagent (Acyl Chloride) | Product (Amide) | Reference |
|---|---|---|---|
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | 4-Bromobenzoyl chloride | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-4-bromobenzamide | core.ac.uk |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | 2,4-Difluorobenzoyl chloride | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide | core.ac.uk |
| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Benzoyl chloride | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide | core.ac.uk |
Introduction and Modification of the Cyclopropyl (B3062369) Moiety
Introduction of the Cyclopropyl Moiety
The primary and most widely employed strategy for incorporating the cyclopropyl group at the C3 position involves the construction of the pyrazole ring using a pre-functionalized building block. This approach ensures precise placement of the cyclopropyl substituent from the outset of the heterocyclic core's formation.
The key precursor for this method is a β-ketonitrile bearing a cyclopropyl group, most commonly 3-cyclopropyl-3-oxopropanenitrile . This compound serves as the 1,3-dielectrophilic component in a classical pyrazole synthesis. The synthesis is achieved through a cyclocondensation reaction with a suitable hydrazine derivative. For instance, to synthesize the scaffold of the title compound, 1-benzylhydrazine would be reacted with 3-cyclopropyl-3-oxopropanenitrile. This reaction proceeds via nucleophilic attack of the hydrazine followed by intramolecular cyclization and dehydration to yield the 3-cyclopropyl-1H-pyrazol-5-amine core.
The synthesis of the essential 3-cyclopropyl-3-oxopropanenitrile precursor itself typically starts from cyclopropyl methyl ketone , which undergoes a Claisen condensation with a formic acid ester (e.g., ethyl formate) to generate a sodium enolate, which can then be converted to the nitrile.
While building the heterocycle with an already-present cyclopropyl group is the most common route, other modern synthetic methods for the direct cyclopropylation of heterocyclic rings have been developed. Techniques such as palladium-catalyzed direct C-H cyclopropylation of azoles using cyclopropyl halides represent potential, though less frequently reported, alternative strategies for late-stage introduction of this moiety. nih.gov
| Reaction Type | Key Precursors | General Conditions | Outcome |
|---|---|---|---|
| Cyclocondensation | 1. Hydrazine derivative (e.g., 1-benzylhydrazine) 2. β-Ketonitrile (e.g., 3-cyclopropyl-3-oxopropanenitrile) | Typically conducted in a protic solvent like ethanol, often with a basic or acidic catalyst. | Formation of the 3-cyclopropyl-1H-pyrazol-5-amine core. |
| Claisen Condensation (for precursor synthesis) | 1. Cyclopropyl methyl ketone 2. Formic acid ester | Reaction with a strong base (e.g., sodium ethoxide) in an aprotic solvent. | Formation of the enolate precursor to 3-cyclopropyl-3-oxopropanenitrile. |
Modification of the Cyclopropyl Moiety
The cyclopropyl ring is often incorporated into pharmacologically active molecules to enhance metabolic stability, reduce lipophilicity, or provide conformational rigidity. iris-biotech.dedigitellinc.com Beyond these intrinsic properties, the cyclopropyl group can also serve as a reactive handle for further chemical transformations. Its high ring strain (approximately 27.5 kcal/mol) makes it susceptible to reactions that are not observed in larger cycloalkanes. rsc.org
Ring-Opening Reactions: One of the most significant transformations of the cyclopropyl group involves ring-opening reactions. Catalyzed by transition metals, Lewis acids, or proceeding through radical pathways, the C-C bonds of the strained ring can be cleaved. thieme-connect.comacs.org This deconstruction transforms the cyclopropyl group into a linear three-carbon chain, which can be a versatile intermediate for synthesizing other acyclic or heterocyclic structures. thieme-connect.combeilstein-journals.org For example, reactions of donor-acceptor cyclopropanes with N-nucleophiles can lead to functionalized acyclic amines or, through subsequent cyclization, to different heterocyclic systems like pyrroles. thieme-connect.comorganic-chemistry.org
C-H Functionalization: A more subtle and advanced modification strategy is the direct functionalization of the C(sp³)–H bonds of the cyclopropyl ring. This approach avoids the need for pre-installed functional groups and allows for the direct attachment of new substituents to the intact ring. Methodologies have been developed for the palladium-catalyzed enantioselective C–H activation and cross-coupling of cyclopropanes with various partners, including organoboron reagents. nih.gov More recently, a cooperative photoredox and N-heterocyclic carbene (NHC) catalysis strategy has been reported for the regioselective acylation of aryl cyclopropanes. rsc.org This method proceeds through a "deconstruction-reconstruction" pathway, where the ring is temporarily opened and then re-closed to achieve formal C-H functionalization. rsc.org
These modification strategies highlight the synthetic versatility of the cyclopropyl moiety, allowing it to function not just as a stable structural element but also as a latent reactive site for generating molecular diversity.
| Modification Strategy | Description | Potential Outcome | Key Research Area |
|---|---|---|---|
| Nucleophilic Ring Opening | Reaction with N-nucleophiles (e.g., amines) cleaves the cyclopropane (B1198618) ring to form a 1,3-difunctionalized intermediate. thieme-connect.com | Formation of γ-aminobutyric acid (GABA) derivatives or subsequent cyclization to form other heterocycles like pyrrolines. thieme-connect.comscispace.com | Donor-Acceptor Cyclopropanes |
| Radical Ring Opening | A radical addition to the cyclopropyl group or an adjacent double bond initiates ring cleavage, generating a distal alkyl radical. beilstein-journals.org | The resulting radical can participate in intramolecular cyclizations to form fused ring systems, such as partially saturated naphthalenes. beilstein-journals.org | Photoredox Catalysis |
| C-H Activation / Cross-Coupling | Direct, transition-metal-catalyzed functionalization of a C-H bond on the cyclopropane ring. nih.gov | Introduction of aryl, vinyl, or alkyl groups onto the cyclopropane ring with high stereocontrol. nih.gov | Palladium Catalysis with Chiral Ligands |
| Formal C-H Acylation | A cooperative catalysis approach involving ring opening to a γ-chloro-ketone intermediate followed by NHC-catalyzed ring closure. rsc.org | Regioselective introduction of an acyl group onto the cyclopropane ring. rsc.org | Cooperative Photoredox and NHC Catalysis |
Chemical Reactivity and Mechanistic Aspects of 1 Benzyl 3 Cyclopropyl 1h Pyrazol 5 Amine
Tautomerism in 5-Aminopyrazoles: Prototropic Equilibria and Structural Implications
Tautomerism, the ready interconversion of structural isomers, is a fundamental characteristic of many heterocyclic systems, including 5-aminopyrazoles. wikipedia.org This phenomenon, specifically prototropy, involves the migration of a proton and is crucial for understanding the compound's structure, stability, and reactivity. numberanalytics.comencyclopedia.pub For 1-benzyl-3-cyclopropyl-1H-pyrazol-5-amine, two primary forms of tautomerism are relevant: annular prototropic tautomerism involving the pyrazole (B372694) ring nitrogens, and side-chain tautomerism involving the 5-amino group. However, as the N1 position is substituted with a non-labile benzyl (B1604629) group, only side-chain tautomerism is possible for this specific molecule. The following sections discuss the general principles of tautomerism in the broader class of 5-aminopyrazoles to provide context.
Annular prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. numberanalytics.comresearchgate.net In N-unsubstituted 3(5)-aminopyrazoles, this leads to an equilibrium between two distinct tautomeric forms. researchgate.netresearchgate.net The position of this equilibrium is highly sensitive to the nature of the substituents on the pyrazole ring, the solvent, and the physical state (solution or solid). researchgate.netresearchgate.netnih.gov
Theoretical and experimental studies have shown that for the parent 3(5)-aminopyrazole, the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.netresearchgate.net However, this preference can be inverted. The presence of electron-withdrawing substituents at the C4 position tends to favor the 5-amino tautomer. researchgate.net The relative stability is also influenced by the solvent; for instance, the more polar 5-amino tautomer can be stabilized in polar solvents like DMSO. researchgate.net In the solid state, 3(5)-aminopyrazoles often exist predominantly as a single tautomer, typically the 3-amino form, due to packing forces and intermolecular interactions. researchgate.net
For the specific compound this compound, the presence of the benzyl group at the N1 position precludes annular tautomerism. The nitrogen positions are fixed, and no proton migration between N1 and N2 can occur.
Table 1: Factors Influencing Tautomeric Stability in 3(5)-Aminopyrazoles
| Factor | Influence on Equilibrium | Predominant Tautomer (Example) | Reference |
|---|---|---|---|
| Substituent Effect | Electron-withdrawing group at C4 | 5-Amino form (e.g., 4-cyano derivative) | researchgate.net |
| Electron-donating group at C4 | 3-Amino form (e.g., 4-methoxy derivative) | researchgate.net | |
| Solvent Polarity | Increased polarity stabilizes the more polar tautomer | 5-Amino form often favored in DMSO | researchgate.net |
| Physical State | Crystal packing favors a single form | Often the 3-amino tautomer in solid state | researchgate.net |
Beyond the ring, 5-aminopyrazoles can exhibit side-chain tautomerism, specifically an amino-imino equilibrium. The amine form (5-aminopyrazole) can interconvert to the imine form (pyrazol-5-imine). For this compound, this would involve the migration of a proton from the exocyclic nitrogen to the ring nitrogen at position 2, forming a non-aromatic pyrazolenine imine. Generally, the amino tautomer is overwhelmingly favored due to the stability conferred by the aromaticity of the pyrazole ring. Studies on related systems, such as 1-benzyl-4-nitroso-5-aminopyrazole, have confirmed that the molecule exists as the amino tautomer rather than the imino form. nih.gov
Nucleophilic and Electrophilic Substitution Reactions of the Pyrazole Ring
The pyrazole ring is considered a π-excessive aromatic system, which dictates its reactivity towards electrophiles and nucleophiles. nih.govmdpi.comnih.gov The electron density distribution, influenced by the two nitrogen atoms, makes certain positions more susceptible to attack than others.
Electrophilic Substitution: Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position. nih.govmdpi.compharmaguideline.comnih.gov This is because the C4 position has the highest electron density, making it the most nucleophilic carbon on the ring. chemicalbook.com Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions. scribd.com For this compound, the C4 position is unsubstituted and therefore represents the primary site for electrophilic attack. The strong activating effect of the 5-amino group further enhances the electron density at the C4 position, making it highly reactive towards electrophiles.
Table 2: Common Electrophilic Substitution Reactions on Pyrazoles
| Reaction | Reagents | Electrophile | Position of Attack | Product | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole | scribd.com |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid | scribd.com |
| Vilsmeier-Haack | POCl₃ / DMF | Cl-CH=NMe₂⁺ | C4 | 4-Formylpyrazole | scribd.comresearchgate.net |
| Halogenation | Br₂ / Cl₂ | Br⁺ / Cl⁺ | C4 | 4-Halopyrazole | |
Nucleophilic Substitution: Nucleophilic attacks on the pyrazole ring are less common than electrophilic substitutions unless the ring is activated by electron-withdrawing groups. When they do occur, they are favored at the C3 and C5 positions, which are comparatively electron-deficient. nih.govmdpi.comnih.gov In the case of this compound, both the C3 and C5 positions are already substituted. Nucleophilic substitution would therefore require the displacement of one of the existing groups, which is generally difficult unless a good leaving group is present. For instance, nucleophilic substitution reactions have been observed on N-nitropyrazoles, where the nitro group can act as a leaving group. acs.org
Reactivity of the Amino and Cyclopropyl (B3062369) Substituents
Reactivity of the 5-Amino Group: The 5-amino group is the most nucleophilic site in the molecule. nih.gov Its reactivity is greater than that of the ring nitrogen (N2) and the C4 carbon. nih.gov This high nucleophilicity allows it to readily react with a wide range of electrophiles. For example, it can be acylated by reacting with acid chlorides or anhydrides to form amides. tandfonline.com It can also undergo reactions with aldehydes and ketones to form Schiff bases or participate in multicomponent reactions to build more complex heterocyclic systems. acs.orgarkat-usa.org The synthesis of various benzamide (B126) derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine by reacting the amino group with different acid chlorides has been reported, underscoring the accessibility and reactivity of this functional group. tandfonline.comnih.gov
Reactivity of the Cyclopropyl Group: The cyclopropyl group is a strained three-membered ring that can exhibit unique reactivity. While generally stable, under certain conditions (e.g., with strong acids or in some transition-metal-catalyzed reactions), the ring can open. However, in the context of many common organic reactions, it behaves as a saturated alkyl group. Its primary influence on the pyrazole ring is electronic, where it can donate electron density through σ-conjugation, potentially affecting the ring's aromaticity and reactivity profile. Specific studies on the reactivity of a C3-cyclopropyl group on a pyrazole are not abundant, but its presence is a key structural feature in various synthesized bioactive molecules. researchgate.netnih.gov
Reactivity of the 1-Benzyl Group: The benzyl group is primarily a sterically bulky substituent that directs the regiochemistry of reactions by blocking the N1 position. The methylene (B1212753) (CH₂) protons of the benzyl group are "benzylic" and can be susceptible to radical abstraction or deprotonation under strong basic conditions, although these reactions are less common compared to reactions involving the more reactive amino group.
Structure Activity Relationship Sar Investigations of 1 Benzyl 3 Cyclopropyl 1h Pyrazol 5 Amine Derivatives
Influence of Substituents at the N1-Position (Benzyl Moiety) on Biological Activity
The N1-position of the pyrazole (B372694) ring is a critical site for modification, where the benzyl (B1604629) group serves as a versatile anchor that can be substituted to fine-tune the compound's biological activity. nih.govresearchgate.net The aromatic ring of the benzyl moiety provides a platform for introducing various substituents, which can alter the molecule's electronic and steric properties, thereby influencing its binding affinity to target proteins.
Research into derivatives of this scaffold has shown that substitutions on the benzyl ring play a key role in modulating antiproliferative and antimicrobial activities. nih.govnih.gov For instance, the introduction of a methoxy (B1213986) group at the 4-position of the benzyl ring, creating a 1-(4-methoxybenzyl) substituent, has been a strategy in the synthesis of novel pyrazole derivatives with potential therapeutic applications. nih.govnih.gov Studies on a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides revealed that this specific substitution pattern is compatible with potent antimicrobial activity. nih.gov This suggests that the electronic-donating nature of the methoxy group and its potential to form hydrogen bonds can be beneficial for target engagement. The general principle that modifying the benzyl group is a viable strategy for enhancing biological activity is well-supported in the broader field of pyrazole-based drug discovery. nih.govresearchgate.net
Table 1: Effect of N1-Position Substituents on Biological Activity Data below is illustrative of findings where specific substitutions on the benzyl ring were correlated with biological outcomes.
| N1-Substituent | Observation | Implication on Activity | Source |
| Benzyl | Serves as a foundational moiety for SAR studies. | Baseline activity | |
| 4-Methoxybenzyl | Derivatives show potent antimicrobial and antiproliferative effects. | The methoxy group may enhance target interaction through electronic or hydrogen-bonding effects. | nih.govnih.gov |
| Other Substituted Benzyls | Altering substitution patterns on the phenyl ring is a key strategy to identify potent and selective inhibitors. | Allows for fine-tuning of steric and electronic properties to optimize binding. | nih.gov |
Significance of the 3-Cyclopropyl Group in Modulating Efficacy and Selectivity
In comparative analyses with similar pyrazole structures, the replacement of a methyl group with a cyclopropyl (B3062369) group is noted to add rigidity and introduce potential steric effects that can influence selectivity. The use of cycloalkyl groups, including cyclopropyl, is a recognized strategy in the design of diaryl-pyrazole derivatives targeting specific receptors, such as the cannabinoid 1 (CB1) receptor, where such groups contribute to potent antagonist activity. nih.gov While the specific target may differ, the principle remains that the 3-cyclopropyl group is a key determinant of the compound's pharmacological profile, influencing how it fits into a target's binding pocket and thus modulating its efficacy and selectivity.
Table 2: Comparison of Substituents at the 3-Position of the Pyrazole Ring
| 3-Position Substituent | Key Structural Feature | Potential Pharmacological Impact | Source |
| Cyclopropyl | Adds rigidity; specific steric profile. | Can enhance binding affinity and selectivity by constraining the molecule into a favorable conformation. | |
| Methyl | Smaller size; less steric hindrance. | Results in a more flexible molecule, which may lead to different binding modes and activity profiles. |
Role of Modifications to the 5-Amino Group on Potency and Target Engagement
The 5-amino group is a versatile functional handle that can be readily modified to explore new interactions with biological targets and enhance potency. nih.gov As a primary amine, it can act as a hydrogen bond donor, but its derivatization into amides, sulfonamides, or other functional groups can introduce additional interaction points and modulate the compound's physicochemical properties.
A common strategy involves the acylation of the 5-amino group to form amides. For example, a series of novel benzamides were synthesized from 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine to investigate their antimicrobial activities. nih.gov Within this series, specific substitution patterns on the benzamide (B126) moiety led to compounds with potent antibacterial and antifungal effects. nih.gov Notably, compounds bearing 4-methyl, 3,4-dichloro, and 4-nitro substituents on the benzoyl ring were identified as having significant antimicrobial activity. nih.gov This demonstrates that modifications distal to the pyrazole core, appended via the 5-amino linker, are critical for determining potency and the spectrum of activity. Such derivatization can improve target engagement by accessing additional binding pockets or forming key interactions that the parent amine cannot. nih.gov
Table 3: Influence of 5-Amino Group Modifications on Antimicrobial Potency Based on findings from a study on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide derivatives.
| 5-Position Modification (Benzamide Substituent) | Resulting Compound ID | Observed Activity | Source |
| Unmodified Amine | Parent Compound | Starting point for derivatization. | nih.gov |
| Benzamide (4-Methyl) | 9d | Potent antimicrobial activity. | nih.gov |
| Benzamide (3,4-Dichloro) | 9g | Potent antimicrobial activity. | nih.gov |
| Benzamide (4-Nitro) | 9h | Potent antimicrobial activity. | nih.gov |
Strategic Derivatization and Scaffold Decoration for Optimized Pharmacological Profiles
The optimization of the pharmacological profile of 1-benzyl-3-cyclopropyl-1H-pyrazol-5-amine derivatives involves a holistic approach, combining modifications at all three key positions (N1, C3, and C5) to fine-tune the molecule's properties. nih.gov This strategic derivatization, often referred to as scaffold decoration, allows medicinal chemists to systematically probe the chemical space around the core pyrazole structure to enhance potency, selectivity, and other drug-like properties.
An excellent example of this integrated strategy is the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides. nih.gov In this work, researchers simultaneously leveraged:
N1-Position Substitution: A 4-methoxybenzyl group was used to explore electronic and hydrogen-bonding effects. nih.gov
C3-Position Moiety: The rigid and sterically defined cyclopropyl group was retained. nih.gov
C5-Position Derivatization: The 5-amino group was converted into a library of substituted benzamides to probe for new interactions. nih.gov
This multi-pronged approach led to the identification of derivatives with potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains. nih.gov The versatility of the 5-aminopyrazole scaffold allows for its application across various therapeutic areas, including the development of kinase inhibitors and anticancer agents, by employing similar strategies of scaffold decoration to achieve desired pharmacological profiles. nih.govscirp.org
Computational Chemistry and Molecular Modeling in the Study of 1 Benzyl 3 Cyclopropyl 1h Pyrazol 5 Amine
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For 1-benzyl-3-cyclopropyl-1H-pyrazol-5-amine, molecular docking simulations can be instrumental in identifying potential biological targets and understanding the key interactions that govern its binding affinity.
The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then systematically explore various possible conformations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each conformation. These scores are typically expressed in terms of binding energy (kcal/mol), with lower values indicating a more favorable interaction.
Detailed analysis of the docked poses can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. For instance, the amine group and the pyrazole (B372694) nitrogen atoms of this compound could act as hydrogen bond donors or acceptors, while the benzyl (B1604629) and cyclopropyl (B3062369) groups could engage in hydrophobic interactions.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, LYS33, ASP86 | Hydrophobic, Hydrogen Bond |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.2 | CYS919, ASP1046, PHE1047 | Hydrogen Bond, Pi-Alkyl |
| Aurora Kinase A | -7.9 | ARG137, TYR212, LEU263 | Hydrogen Bond, Hydrophobic |
This table presents hypothetical molecular docking results for this compound against various protein kinases, which are common targets for pyrazole-containing inhibitors.
High-Throughput Virtual Screening (HTVS) for Lead Identification and Optimization
High-Throughput Virtual Screening (HTVS) is a computational method used to screen large libraries of chemical compounds against a biological target. This technique is particularly valuable in the early stages of drug discovery for identifying novel hit compounds. By employing this compound as a scaffold, HTVS can be utilized to explore vast chemical spaces and identify derivatives with improved potency and selectivity.
The process begins with the creation of a virtual library of compounds, which can be generated by modifying the core structure of this compound with various functional groups. These virtual compounds are then docked into the active site of a chosen target protein. Based on the docking scores and the predicted binding modes, the most promising candidates are selected for further investigation. HTVS significantly reduces the time and cost associated with experimental high-throughput screening.
For lead optimization, HTVS can be used to systematically evaluate the impact of structural modifications on the binding affinity and other drug-like properties. For example, substitutions on the benzyl ring or modifications of the cyclopropyl group can be explored to enhance interactions with the target protein.
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations can provide valuable information about its molecular geometry, electronic properties, and chemical reactivity.
By solving the Schrödinger equation for the molecule, DFT can be used to determine various quantum chemical parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they provide insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Furthermore, DFT can be used to calculate the electrostatic potential surface, which illustrates the charge distribution within the molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack. This information is crucial for understanding the molecule's reactivity and its potential to interact with biological targets.
| Parameter | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
This table displays hypothetical DFT calculation results for this compound, providing insights into its electronic properties.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated based on the structure of a known active ligand, such as this compound, when it is bound to its target.
The key pharmacophoric features of this compound would likely include hydrogen bond donors (the amine group), hydrogen bond acceptors (the pyrazole nitrogens), a hydrophobic region (the cyclopropyl group), and an aromatic ring (the benzyl group). This model can then be used as a 3D query to search large chemical databases for other molecules that possess a similar arrangement of these features, potentially leading to the discovery of novel compounds with similar biological activity.
Ligand-based approaches are particularly useful when the three-dimensional structure of the biological target is unknown. By aligning a set of active molecules and identifying their common chemical features, a pharmacophore model can be developed to guide the design of new and more potent analogs.
Conformational Analysis and Tautomeric State Prediction in Biological Environments
The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis of this compound is essential to understand its flexibility and the range of shapes it can adopt. Computational methods can be used to explore the potential energy surface of the molecule and identify its low-energy, stable conformations. The rotation around the single bonds, for instance, between the benzyl group and the pyrazole ring, can lead to different spatial arrangements of the substituents.
Furthermore, pyrazole derivatives can exist in different tautomeric forms. For this compound, tautomerism involving the amine group and the pyrazole ring is possible. The relative stability of these tautomers can be influenced by the surrounding environment. Predicting the predominant tautomeric state in a biological environment, such as the active site of a protein, is crucial as different tautomers can exhibit distinct interaction patterns and biological activities. Quantum chemical calculations can be employed to estimate the relative energies of the different tautomers in various solvent environments, mimicking the polarity of a protein's binding pocket.
Future Perspectives and Research Directions for 1 Benzyl 3 Cyclopropyl 1h Pyrazol 5 Amine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The traditional synthesis of pyrazole (B372694) derivatives often involves multi-step procedures that can be time-consuming and may utilize hazardous reagents and solvents. A primary future direction for 1-benzyl-3-cyclopropyl-1H-pyrazol-5-amine lies in the development of novel, efficient, and environmentally benign synthetic strategies.
Sustainable and Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. For pyrazole synthesis, this includes the exploration of:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of pyrazole derivatives. mdpi.comnih.govacs.orgtandfonline.comresearchgate.net
Ultrasound-Assisted Synthesis: Sonication offers another energy-efficient method to accelerate chemical reactions and enhance product formation. mdpi.comajol.infonih.govmdpi.comijper.org
Green Catalysts and Solvents: The use of biocatalysts, nano-catalysts, and environmentally friendly solvents like water or ethanol (B145695) can lead to more sustainable synthetic processes. nih.govijpbs.comrsc.orgresearchgate.netnih.govnih.govrsc.orgresearchgate.netrsc.org One-pot multicomponent reactions are also a key area of interest as they improve atom economy. nih.govrsc.org
| Sustainable Methodology | Potential Advantages for Pyrazole Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, better selectivity. mdpi.comnih.govacs.orgtandfonline.comresearchgate.net |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, energy efficiency. mdpi.comajol.infonih.govmdpi.comijper.org |
| Green Catalysts (e.g., biocatalysts, nano-catalysts) | High efficiency, reusability, mild reaction conditions. nih.govijpbs.comrsc.orgresearchgate.netnih.govnih.govrsc.orgresearchgate.netrsc.org |
| Aqueous Media/Green Solvents | Reduced environmental impact, improved safety, potential for new reactivity. nih.govrsc.orgresearchgate.net |
Identification and Validation of New Biological Targets and Pathways
While the full biological profile of this compound is yet to be elucidated, the broader class of pyrazole derivatives has shown activity against a range of biological targets. A significant area of future research will be the systematic screening of this compound to identify and validate its molecular targets and associated signaling pathways.
Potential Target Classes:
Kinases: Protein kinases are a major class of drug targets, particularly in oncology, and numerous pyrazole-containing compounds have been developed as kinase inhibitors. nih.govresearchgate.netnih.govnih.govrsc.orgnih.govresearchgate.net Future studies could explore the inhibitory potential of this compound against a panel of kinases to identify novel anticancer or anti-inflammatory activities.
G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of membrane protein receptors and are targets for a significant portion of marketed drugs. nih.govnih.gov Screening against a diverse array of GPCRs could uncover unexpected therapeutic applications for this pyrazole derivative.
Ion Channels: As crucial regulators of cellular physiology, ion channels are important drug targets for a variety of diseases. researchgate.netresearchgate.netacs.orgnih.gov The potential for this compound to modulate ion channel activity warrants investigation.
Nuclear Receptors: These ligand-regulated transcription factors play key roles in metabolism, development, and immunity, making them attractive targets for drug discovery. frontiersin.orgresearchgate.net
Rational Design of Highly Selective and Potent Analogs with Improved Efficacy
Once a lead biological activity is identified for this compound, the next logical step will be the rational design of analogs with enhanced potency, selectivity, and improved pharmacokinetic properties.
Strategies for Analog Design:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl (B1604629), cyclopropyl (B3062369), and amine substituents on the pyrazole core will be crucial to understand how these structural features influence biological activity. mdpi.comnih.govresearchgate.netnih.govacs.org
Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can lead to improved efficacy and reduced side effects. acs.orgresearchgate.netrsc.orgresearchgate.netnih.gov For instance, the benzyl group could be replaced with other aromatic or heteroaromatic rings, and the cyclopropyl group could be substituted with other small cycloalkyl or heterocyclic moieties.
| Design Strategy | Application to this compound |
| SAR Studies | Modification of substituents to determine their impact on biological activity. mdpi.comnih.govresearchgate.netnih.govacs.org |
| Bioisosteric Replacement | Substitution of key functional groups to enhance potency and selectivity. acs.orgresearchgate.netrsc.orgresearchgate.netnih.gov |
| Computational Modeling | In silico design of new analogs with predicted improved properties. |
Development of Advanced In Vitro and In Silico Methodologies for Bioactivity Assessment
To accelerate the drug discovery process for this compound and its analogs, the integration of advanced bioactivity assessment methodologies will be essential.
High-Throughput and In Silico Approaches:
High-Throughput Screening (HTS): Screening large libraries of compounds against identified biological targets can rapidly identify promising leads. researchgate.netchemmethod.com
In Vitro Assays: A battery of in vitro assays, including enzymatic assays, cell-based assays, and biophysical techniques, will be necessary to characterize the biological activity of new analogs. mdpi.com
Molecular Docking and Dynamics: In silico techniques such as molecular docking can predict the binding mode of this compound and its analogs to their target proteins, guiding the rational design of more potent compounds. tandfonline.comnih.govmdpi.comnih.govijpbs.comresearchgate.netnih.gov
ADMET Prediction: Computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds can help to identify candidates with favorable drug-like properties early in the discovery process. ajol.infoijper.orgnih.govnih.govchemmethod.commdpi.comresearchgate.net
Integration with Emerging Technologies in Chemical Biology and Drug Discovery
The future of drug discovery for compounds like this compound will be significantly influenced by the integration of cutting-edge technologies.
Innovative Drug Discovery Platforms:
Chemical Biology Approaches: The use of chemical probes and proteomics can help to identify the cellular targets of bioactive compounds and elucidate their mechanism of action.
DNA-Encoded Libraries (DELs): This technology allows for the screening of massive libraries of compounds against a protein target, offering a powerful tool for hit identification. rsc.orgrsc.orgvipergen.com
Artificial Intelligence (AI) and Machine Learning: AI algorithms can be used to analyze large datasets from screening campaigns and in silico modeling to predict the activity of new compounds and guide the design of novel analogs with improved properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
